molecular formula C6H12N2O2 B1523798 4-Aminooxane-4-carboxamide CAS No. 1183378-09-7

4-Aminooxane-4-carboxamide

Cat. No. B1523798
M. Wt: 144.17 g/mol
InChI Key: GIQLCQSZZQXKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminooxane-4-carboxamide is an organic compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for 4-Aminooxane-4-carboxamide is 4-aminotetrahydro-2H-pyran-4-carboxamide . The InChI code is 1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) .

It is stored at room temperature .

Scientific Research Applications

Synthesis of Ortho-linked Polyamides

Hsiao, Yang, and Chen (2000) explored the synthesis of ortho-linked polyamides utilizing bis(ether-carboxylic acid) and bis(ether amine) derived from 4-tert-butylcatechol, demonstrating the chemical versatility of aminooxane and carboxamide functionalities in creating polymers with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Enantioselective Multicomponent Reactions

Wang et al. (2018) reviewed the progress in enantioselective Passerini and Ugi multicomponent reactions involving isocyanides, highlighting the role of 4-aminooxazoles in the development of asymmetric synthesis protocols. This underscores the application of aminooxane-related structures in complex organic syntheses (Wang, Wang, Wang, & Zhu, 2018).

Bismuth-catalyzed Intermolecular Hydroamination

Qin, Yamagiwa, Matsunaga, and Shibasaki (2006) reported on the bismuth-catalyzed intermolecular hydroamination of 1,3-dienes with carboxamides, illustrating the application of carboxamide functionalities in the synthesis of allylic amines, a key process in pharmaceutical and fine chemical manufacturing (Qin, Yamagiwa, Matsunaga, & Shibasaki, 2006).

Microwave-assisted Synthesis

Nolt et al. (2006) demonstrated the efficient microwave-assisted synthesis of substituted 5-aminooxazoles, showcasing the relevance of 4-aminooxane-4-carboxamide structures in facilitating rapid and high-yield chemical transformations (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).

High Performance Energetic Materials

Storey, Willer, and Campbell (2011) investigated energetic materials based on carboxamide functionality for use in advanced material applications, highlighting the potential of 4-aminooxane-4-carboxamide derivatives in creating high-performance energetic components (Storey, Willer, & Campbell, 2011).

Safety And Hazards

The safety information for 4-Aminooxane-4-carboxamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-aminooxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQLCQSZZQXKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminooxane-4-carboxamide

CAS RN

1183378-09-7
Record name 4-aminooxane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminooxane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Aminooxane-4-carboxamide
Reactant of Route 3
4-Aminooxane-4-carboxamide
Reactant of Route 4
4-Aminooxane-4-carboxamide
Reactant of Route 5
4-Aminooxane-4-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Aminooxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.